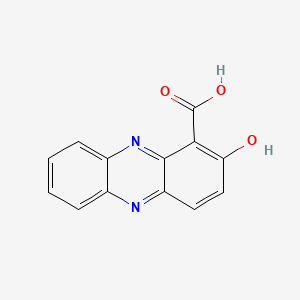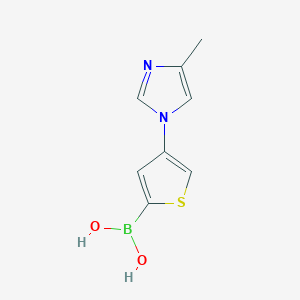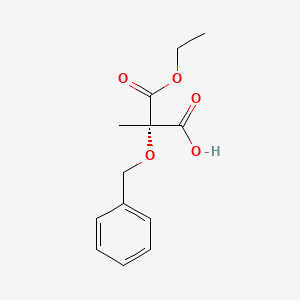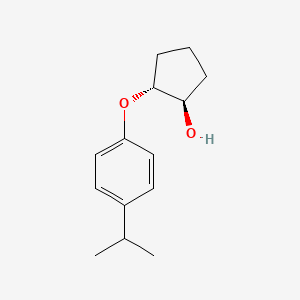
2-Hydroxyphenazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyphenazine-1-carboxylic acid is a phenazine derivative known for its significant biological activities. This compound is produced by various strains of Pseudomonas, particularly Pseudomonas chlororaphis. It has been studied for its role in promoting extracellular DNA release and altering biofilm structures . The compound exhibits strong antimicrobial properties, making it a valuable subject in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenazine-1-carboxylic acid is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzO. This conversion requires NADP(H) and Fe3+ as cofactors, with an optimal temperature of 28°C . The reaction follows first-order kinetics and can occur without enzymatic involvement under certain conditions .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas chlororaphis strains. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the phenazine biosynthesis gene cluster . The addition of exogenous precursors and optimization of fermentation conditions have also been explored to increase production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyphenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The conversion of phenazine-1-carboxylic acid to this compound is an oxidation reaction catalyzed by PhzO .
Common Reagents and Conditions:
Oxidation: NADP(H) and Fe3+ are essential for the oxidation of phenazine-1-carboxylic acid to this compound.
Reduction: Specific reducing agents and conditions for the reduction of this compound have not been extensively studied.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to the formation of other phenazine derivatives, depending on the conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenazine-1-carboxylic acid involves its interaction with microbial cells. The compound promotes the release of extracellular DNA, which is essential for biofilm formation and maintenance . This process is partly due to cell autolysis resulting from pyocin production and release . The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, leading to oxidative stress in target cells .
Comparaison Avec Des Composés Similaires
2-Hydroxyphenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and applications. Similar compounds include:
Phenazine-1-carboxylic acid: The precursor for this compound, known for its antimicrobial properties.
2-Hydroxyphenazine: Another phenazine derivative with broad-spectrum antifungal activity.
Phenazine-1-carboxamide:
Compared to these compounds, this compound exhibits unique properties, such as promoting extracellular DNA release and altering biofilm structures, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
4075-25-6 |
|---|---|
Formule moléculaire |
C13H8N2O3 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-hydroxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-10-6-5-9-12(11(10)13(17)18)15-8-4-2-1-3-7(8)14-9/h1-6,16H,(H,17,18) |
Clé InChI |
GXLWPTUCVZRTBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)

![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)

![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)



![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
